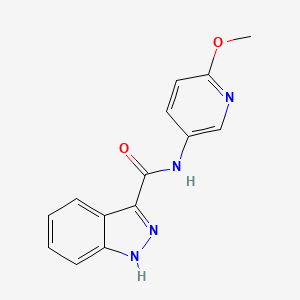![molecular formula C25H25N3O2S2 B12164808 N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B12164808.png)
N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide is a complex organic compound with a unique structure that combines various functional groups, including a thiazole ring, a thiophene ring, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the thiophene ring and the benzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency and minimize waste. The choice of reagents and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile tool for chemists.
作用機序
The mechanism by which N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The thiazole and thiophene rings may play a crucial role in binding to these targets, while the benzamide group could influence the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
- N-[(2E)-4-(4-Methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]-2-thiophenecarboxamide
- N-[(3-(phenylimino)-2-chloro-1-cyclohexen-1-yl)methylene]aniline hydrochloride
Uniqueness
What sets N-[(2E)-3-(3-methoxypropyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties
特性
分子式 |
C25H25N3O2S2 |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
N-[3-(3-methoxypropyl)-2-phenylimino-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H25N3O2S2/c1-18-11-13-19(14-12-18)23(29)27-24-22(21-10-6-17-31-21)28(15-7-16-30-2)25(32-24)26-20-8-4-3-5-9-20/h3-6,8-14,17H,7,15-16H2,1-2H3,(H,27,29) |
InChIキー |
GRKAGIIUCANLJD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N(C(=NC3=CC=CC=C3)S2)CCCOC)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B12164732.png)
![methyl N-{[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycinate](/img/structure/B12164733.png)


methanone](/img/structure/B12164748.png)
![N-[2-(furan-2-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B12164756.png)
![2-(1,3-benzothiazol-2-yl)-N'-[(4-chlorophenyl)carbonyl]pyridine-3-carbohydrazide](/img/structure/B12164780.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12164782.png)
![3-benzyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164785.png)
![2-(((5-Phenyl-1,2,4-triazin-3-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B12164791.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12164795.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164797.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12164806.png)
